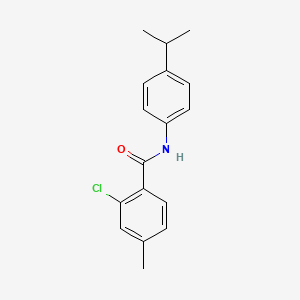
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its potential to enhance endurance and fat burning.
Mechanism of Action
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. PPARδ activation can increase the oxidation of fatty acids and glucose in skeletal muscle, leading to enhanced endurance and fat burning. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, PPARδ activation can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress.
Biochemical and Physiological Effects:
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in animal models and human studies. It can increase the expression of genes involved in lipid metabolism and energy production in skeletal muscle, leading to improved endurance and fat burning. It can also reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide can reduce inflammation and oxidative stress, which are associated with various chronic diseases, such as diabetes, obesity, and cancer.
Advantages and Limitations for Lab Experiments
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, there are also some limitations to its use, such as its potential toxicity and off-target effects. Moreover, the optimal dosage and administration route for different applications are still under investigation.
Future Directions
There are several future directions for the research on 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications, such as its effects on metabolic disorders, cardiovascular diseases, and cancer. Another direction is to explore its mechanisms of action in different tissues and cell types, as well as its interactions with other signaling pathways. Moreover, the development of more selective and potent PPARδ agonists may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-isopropylaniline in the presence of a base and a chlorinating agent. The resulting intermediate is then treated with a nucleophilic reagent to form the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models of metabolic disorders. It has also been investigated for its cardioprotective effects, as it can increase the expression of genes involved in lipid metabolism and energy production in the heart. In addition, 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been studied for its potential to treat cancer, as it can inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-chloro-4-methyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)19-17(20)15-9-4-12(3)10-16(15)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQOAOAOSIVRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984975 |
Source


|
| Record name | 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6635-11-6 |
Source


|
| Record name | 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

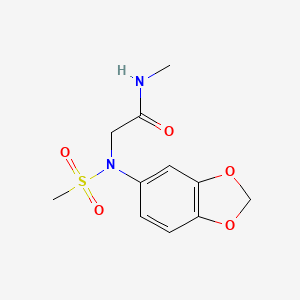
![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)

![2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5817551.png)
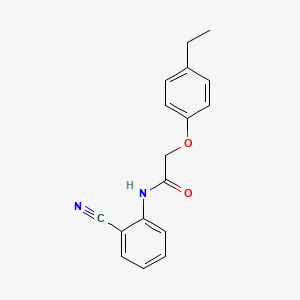
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5817561.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)

![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)
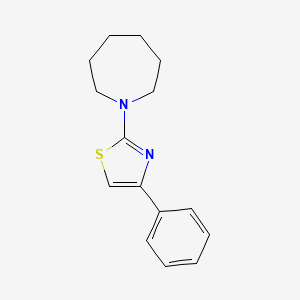
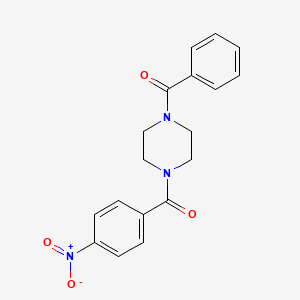
![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)